[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile
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Overview
Description
[4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile: is an organic compound that belongs to the class of heterocyclic compounds. It contains both a benzofuran and a thiazole ring, which are fused together. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to a range of effects . The interaction of the compound with its targets can lead to changes at the molecular and cellular levels, which can result in therapeutic effects.
Biochemical Pathways
Thiazole derivatives are known to affect a wide range of biochemical pathways due to their diverse biological activities . These pathways can include those involved in inflammation, pain sensation, microbial growth, and tumor growth, among others .
Result of Action
Given the diverse biological activities of thiazole derivatives, the compound’s action could result in a range of effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the formation of the benzofuran and thiazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde. The thiazole ring can be formed through a reaction involving a thiourea derivative and a halogenated acetonitrile.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine or other reduced forms.
Substitution: The compound can participate in substitution reactions, especially at the thiazole ring, where various substituents can be introduced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and the development of new synthetic methodologies.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It is used in biological studies to understand its mechanism of action and to develop new therapeutic agents.
Medicine: In medicine, this compound is being investigated for its potential as a drug candidate. Its ability to interact with specific biological targets makes it a promising compound for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Benzofuran derivatives: Compounds containing the benzofuran ring, such as psoralen and 8-methoxypsoralen, are known for their biological activities.
Thiazole derivatives: Compounds containing the thiazole ring, such as thiamine (Vitamin B1), have diverse biological activities.
Uniqueness: What sets [4-(1-Benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile apart is the combination of both benzofuran and thiazole rings in a single molecule. This unique structure allows it to exhibit a wide range of biological activities and makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2OS/c14-6-5-13-15-10(8-17-13)12-7-9-3-1-2-4-11(9)16-12/h1-4,7-8H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMNZBWIIQAXJSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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